hERG Channel Blockade Potency: >1,000-Fold Weaker Than Parent Dofetilide
The target compound exhibits an hERG IC₅₀ of 9.50 µM (9,500 nM) measured by whole-cell patch clamp in CHO cells, compared with dofetilide's reported hERG IC₅₀ of 5.4–7 nM under comparable conditions, representing a 1,357- to 1,759-fold reduction in channel-blocking potency [1][2]. Literature further confirms that dofetilide metabolites require concentrations at least 20-fold higher than the parent drug to exhibit measurable Class III (K⁺ channel blockade) activity, consistent with the target compound's near-pharmacologically silent profile at clinically relevant exposures [3].
| Evidence Dimension | hERG K⁺ channel IC₅₀ (potency of IKr block) |
|---|---|
| Target Compound Data | IC₅₀ = 9.50 µM (9,500 nM) |
| Comparator Or Baseline | Dofetilide IC₅₀ = 5.4 nM (CiPA protocol) and 7 nM (automated patch-clamp, 37 °C) |
| Quantified Difference | ~1,357-fold to ~1,759-fold less potent |
| Conditions | Whole-cell patch clamp; target compound in CHO cells, dofetilide in HEK293 cells at 35–37 °C |
Why This Matters
For impurity qualification, the >1,000-fold hERG potency gap directly informs safety margin calculations under ICH Q3A/Q3B, distinguishing this metabolite from the parent drug and from more potent hERG-active impurities that require tighter specification limits.
- [1] BindingDB Entry BDBM50580848 (CHEMBL5087458). IC₅₀: 9.50E+3 nM. Inhibition of hERG expressed in CHO cells by whole-cell patch clamp assay. Accessed 2026. View Source
- [2] 日本毒性学会. ICH E14/S7B Q&A ベストプラクティスに準じたhERG電流測定. 第50回日本毒性学会学術年会, 2023. Dofetilide IC₅₀ = 5.4 nmol/L. View Source
- [3] Walker DK, Alabaster CT, Congrave GS, Hargreaves MB, Hyland R, Jones BC, Reed LJ, Smith DA. Drug Metab Dispos. 1996 Apr;24(4):447-55. PMID: 8801060. View Source
